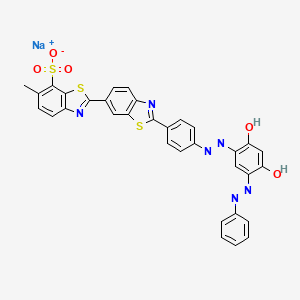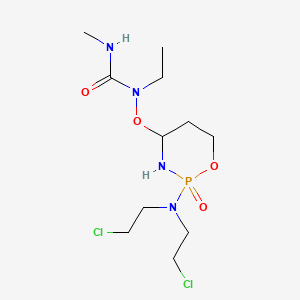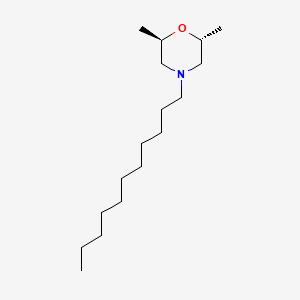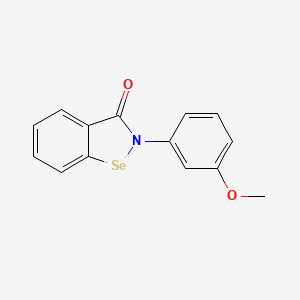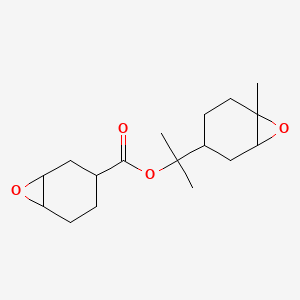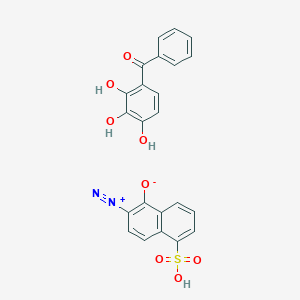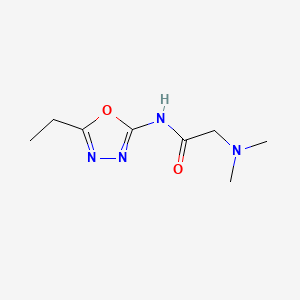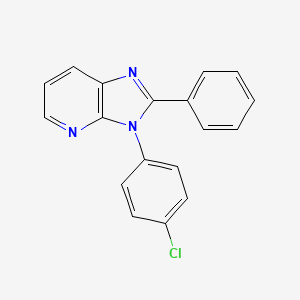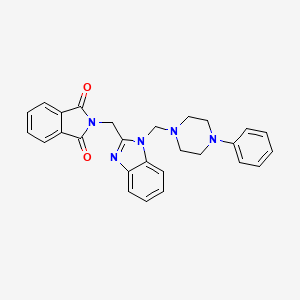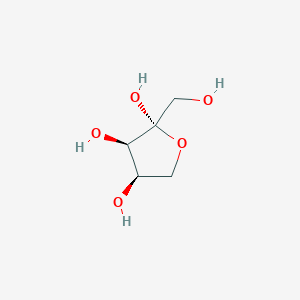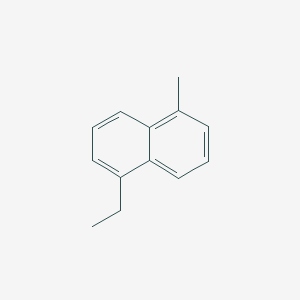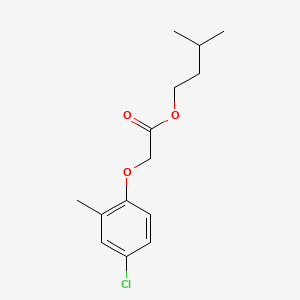
Isopentyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C13H17ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group and an isopentyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isopentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: Isopentyl (4-chloro-2-methylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Isopentyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of isopentyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets in plants. It acts as an auxin, a type of plant hormone that regulates growth. The compound mimics natural auxins, leading to uncontrolled growth and eventually the death of the target plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isooctyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar applications in agriculture.
Uniqueness
Isopentyl (4-chloro-2-methylphenoxy)acetate is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide. Its structural differences from similar compounds can result in variations in its biological activity and environmental impact.
Propriétés
Numéro CAS |
31881-96-6 |
|---|---|
Formule moléculaire |
C14H19ClO3 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
3-methylbutyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-10(2)6-7-17-14(16)9-18-13-5-4-12(15)8-11(13)3/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
WAVHTBLKCQNMBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


